1-chlorodec-2-ene
Overview
Description
1-chlorodec-2-ene is an organic compound with the molecular formula C10H19Cl. It is a chlorinated derivative of decene, specifically the (Z)-isomer, which indicates the configuration of the double bond. This compound is used as an intermediate in various chemical syntheses and has applications in different fields, including chemistry and industry .
Scientific Research Applications
1-chlorodec-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chlorodec-2-ene can be synthesized through the chlorination of 2-decene. The reaction typically involves the addition of chlorine to the double bond of 2-decene under controlled conditions to ensure the formation of the (Z)-isomer. The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
1-chlorodec-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Addition Reactions: The double bond can react with halogens, hydrogen, or other electrophiles to form addition products.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition Reactions: Halogens like bromine or chlorine, hydrogen gas in the presence of a catalyst, or other electrophiles can be used.
Oxidation Reactions: Oxidizing agents such as peracids or ozone are commonly employed.
Major Products Formed
Substitution Reactions: Formation of alcohols or other substituted derivatives.
Addition Reactions: Formation of dihalides, hydrogenated products, or other addition compounds.
Oxidation Reactions: Formation of epoxides, ketones, or other oxidized products.
Mechanism of Action
The mechanism of action of 1-chlorodec-2-ene involves its interactions with molecular targets through its functional groups. The chlorine atom and the double bond play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Additionally, the double bond can participate in electrophilic addition reactions, leading to the formation of various addition products .
Comparison with Similar Compounds
Similar Compounds
2-Decene, 1-chloro-, (E)-: The (E)-isomer of 2-Decene, 1-chloro-, which has a different configuration of the double bond.
2-Decene: The non-chlorinated parent compound.
1-Decene: An isomer with the double bond at a different position.
1-Chlorodecane: A chlorinated derivative with the chlorine atom at a different position.
Uniqueness
1-chlorodec-2-ene is unique due to its specific (Z)-configuration, which affects its reactivity and interactions with other molecules. This configuration can lead to different chemical and physical properties compared to its (E)-isomer and other similar compounds .
Properties
IUPAC Name |
1-chlorodec-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Cl/c1-2-3-4-5-6-7-8-9-10-11/h8-9H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKFRIMTTLTFAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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